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Introduction

Aminometradine (1-allyl-3-ethyl-6-aminouracil), marketed under trade names such as Mictine,
was a non-mercurial oral diuretic developed in the mid-20th century for the management of
edema, particularly in patients with mild congestive heart failure. As a uracil derivative, it
represented an effort to find safer and more tolerable alternatives to the parenteral mercurial
diuretics that were the standard of care at the time. This technical guide provides an in-depth
review of the early clinical trial data for aminometradine, focusing on quantitative outcomes,
experimental methodologies, and the proposed physiological mechanism of action as
understood from the foundational literature.

Quantitative Clinical Trial Data

The following tables summarize the key quantitative data extracted from early clinical studies
on aminometradine. These studies primarily focused on weight loss as a surrogate marker for
fluid reduction and, to a lesser extent, on urinary electrolyte excretion.

Table 1: Summary of Patient Demographics and
Diaghoses
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Study

Number of Patients

Age Range (years)

Primary Diagnosis

Platts and Hanley

Congestive Heart

20 45-78 )
(1956) Failure
Congestive Heart
Spencer and Lloyd- N ) ] o
25 Not specified Failure, Cirrhosis with

Thomas (1953)

Ascites

Table 2: Diuretic Efficacy of Aminometradine (Weight

Loss)
Dosage Mean Weight Duration of
Study ] Notes
Regimen Loss (Ibs) Treatment
Weight loss
Platts and 0.8 g daily measured on
) ) 3.5 2-3 days
Hanley (1956) (intermittent) days of
treatment.
Continuous
Platts and 0.8 g daily therapy was less
) 1.0 (per day) 6 days ]
Hanley (1956) (continuous) effective over
time.
Compared to a
Spencer and ]
) mean weight loss
Lloyd-Thomas 1.6 g daily 4.6 24 hours )
of 5.3 Ibs with
(1953)
mersalyl.
Spencer and
Lloyd-Thomas 0.8 g daily 2.8 24 hours

(1953)

Table 3: Effect of Aminometradine on Urinary Volume
and Electrolyte Excretion (24 hours)
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Control/Pre- Aminometradin Aminometradin
Study Parameter
treatment e (0.89) e (1.69)
Spencer and )
Urine Volume
Lloyd-Thomas i) 950 1500 2100
m
(1953)
Spencer and ]
Sodium
Lloyd-Thomas ) 40 90 140
Excretion (mEQ)
(1953)
Spencer and
Chloride
Lloyd-Thomas ] 35 85 130
Excretion (mEQ)
(1953)
Spencer and )
Potassium
Lloyd-Thomas 30 35 40

Excretion (mE
(1953) (MEQ)

Experimental Protocols

The methodologies employed in these early trials were foundational and reflective of the
clinical research standards of the 1950s.

Patient Selection and Baseline Measurements

Patients selected for these studies were typically hospitalized individuals with clinically evident
edema secondary to congestive heart failure or other causes, who had been stabilized on a
low-salt diet. A baseline "dry weight" was often established, and control periods without diuretic
therapy were used to monitor baseline weight fluctuations and urine output.

Treatment Administration and Monitoring

o Dosage: Aminometradine was administered orally in tablet form. Doses ranged from 0.2 g
to 1.6 g per day. The most common regimen was 0.8 g daily, often given in divided doses.

o Diet: Patients were maintained on a strict low-sodium diet, typically around 1 g of sodium per
day, with controlled fluid intake.
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e Monitoring:

o Weight: Patients were weighed daily under standardized conditions (e.g., in the morning
after voiding).

o Urine Collection: 24-hour urine collections were performed to measure volume and, in
some cases, electrolyte concentrations (sodium, potassium, chloride).

o Blood Chemistry: Serum electrolytes were monitored, although less frequently and with
less detail than in modern trials.

Comparative Studies

In some studies, the diuretic effect of aminometradine was compared to the standard of care
at the time, which was typically an injection of a mercurial diuretic like mersalyl. These
comparisons were often done in a crossover fashion in the same patient to minimize inter-
individual variability.

Proposed Mechanism of Action and Experimental
Workflow

The precise molecular mechanism of aminometradine was not elucidated in these early
studies. The prevailing hypothesis was that it acted directly on the renal tubules to inhibit the
reabsorption of sodium and chloride, leading to a subsequent increase in water excretion. The
primary evidence for this was the observed increase in urinary sodium and chloride output
following drug administration.
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Caption: Conceptual workflow of Aminometradine's proposed diuretic action.
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Early Clinical Trial Workflow for Aminometradine
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 To cite this document: BenchChem. [Early Clinical Trial Data on Aminometradine for Edema:
A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b372053#early-clinical-trial-data-on-aminometradine-
for-edema]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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